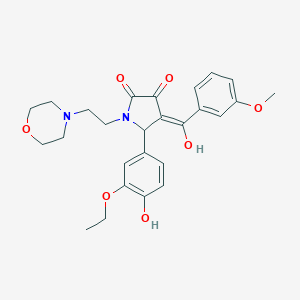
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrole derivatives. It has been extensively studied for its potential in various scientific applications due to its unique structural features.
Applications De Recherche Scientifique
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential in various scientific applications. It has been shown to exhibit potent anti-inflammatory and antitumor activities. In addition, it has been found to possess significant antifungal and antibacterial properties. Furthermore, 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and antitumor activities through the inhibition of the NF-κB signaling pathway. In addition, it has been proposed that 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one may exert its antifungal and antibacterial activities through the disruption of cell membrane integrity.
Biochemical and Physiological Effects:
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to induce apoptosis in cancer cells. Furthermore, 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit significant antifungal and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-inflammatory and antitumor activities. In addition, it has been shown to possess significant antifungal and antibacterial properties. However, one of the main limitations of using 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One possible direction is the investigation of its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another possible direction is the development of novel analogs with improved solubility and bioavailability. Furthermore, the mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one could be further elucidated through in-depth studies. Finally, the compound could be further studied for its potential in the treatment of other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively studied for its potential in various scientific applications. It has been found to exhibit potent anti-inflammatory and antitumor activities, as well as significant antifungal and antibacterial properties. Furthermore, it has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While the compound has some limitations in terms of solubility, it holds great promise for future research in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process. The first step involves the condensation of 4-chloroaniline and pyridine-3-carbaldehyde to form 4-chloro-N-(pyridin-3-yl)aniline. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the corresponding 3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. Finally, the compound is benzoylated using benzoyl chloride in the presence of a base to form the desired product.
Propriétés
Formule moléculaire |
C22H15ClN2O3 |
|---|---|
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H15ClN2O3/c23-16-10-8-14(9-11-16)19-18(20(26)15-5-2-1-3-6-15)21(27)22(28)25(19)17-7-4-12-24-13-17/h1-13,19,26H/b20-18- |
Clé InChI |
IHLPFFBLKRSUFW-ZZEZOPTASA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282472.png)
![3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282482.png)
![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282503.png)
![4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282505.png)